molecular formula C9H8ClNO4 B1256233 2-Acetoxy-5-nitrobenzyl chloride CAS No. 5174-32-3

2-Acetoxy-5-nitrobenzyl chloride

Cat. No.: B1256233
CAS No.: 5174-32-3
M. Wt: 229.62 g/mol
InChI Key: XLEUIPVVUKAVGL-UHFFFAOYSA-N
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Description

2-Acetoxy-5-nitrobenzyl chloride is an organic compound with the molecular formula C9H8ClNO4. It is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of an acetoxy group, a nitro group, and a benzyl chloride moiety, making it a versatile reagent in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 2-Acetoxy-5-nitrobenzyl chloride is the active site of the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine.

Mode of Action

This compound is designed to introduce a reporter group near the active site of chymotrypsin . The reporter group can then be used to monitor the activity of the enzyme, providing insights into its function and regulation.

Pharmacokinetics

Its molecular weight (22961700) and LogP (278210) suggest that it may have reasonable bioavailability .

Biochemical Analysis

Biochemical Properties

2-Acetoxy-5-nitrobenzyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with enzymes such as chymotrypsin, where it introduces a reporter group near the active site . This interaction is crucial for studying enzyme kinetics and mechanisms. The compound’s ability to form covalent bonds with specific amino acid residues in proteins makes it a valuable tool for probing enzyme active sites and understanding protein function.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modifying key proteins involved in signal transduction. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways. These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it can inhibit chymotrypsin by binding to its active site and preventing substrate access . Additionally, this compound can modify transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific enzymes and proteins, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases, which hydrolyze the acetoxy group to produce 2-hydroxy-5-nitrobenzyl chloride . This metabolic transformation can affect the compound’s activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels by modifying key enzymes in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s cellular effects and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-5-nitrobenzyl chloride typically involves starting from 2-chloromethyl-4-nitrophenol and reacting it with acetic anhydride. The reaction conditions usually require a controlled environment to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-5-nitrobenzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The acetoxy group can be oxidized to form different functional groups.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction of the nitro group would produce an amino compound .

Scientific Research Applications

2-Acetoxy-5-nitrobenzyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Chloromethyl-4-nitrophenol: Shares the nitro and chloromethyl groups but lacks the acetoxy group.

    3-Acetoxy-2-methylbenzoic acid: Contains the acetoxy group but differs in the position and presence of other functional groups.

Uniqueness: 2-Acetoxy-5-nitrobenzyl chloride is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and applications. This versatility makes it a valuable reagent in both research and industrial settings .

Properties

IUPAC Name

[2-(chloromethyl)-4-nitrophenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-6(12)15-9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEUIPVVUKAVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047423
Record name 2-Acetoxy-5-nitrobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5174-32-3
Record name 2-Acetoxy-5-nitrobenzyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005174323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetoxy-5-nitrobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetoxy-5-nitrobenzyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ACETOXY-5-NITROBENZYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Acetoxy-5-nitrobenzyl chloride interact with chymotrypsin and what are the downstream effects?

A1: this compound is designed to act as a specific reagent for modifying chymotrypsin. While the provided abstract doesn't delve into the specifics of the interaction, it suggests that the compound introduces a "reporter group" near the enzyme's active site. [] This likely involves a covalent modification of the enzyme, potentially at a serine residue within or near the active site. The introduced reporter group could then be used to study various aspects of chymotrypsin's function, such as substrate binding, kinetics, or conformational changes.

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